1-Oxo-1-phenylpropan-2-yl benzoate
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Overview
Description
1-Oxo-1-phenylpropan-2-yl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a phenylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxo-1-phenylpropan-2-yl benzoate can be synthesized through several methods. One common approach involves the esterification of 1-oxo-1-phenylpropan-2-ol with benzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
1-Oxo-1-phenylpropan-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and 1-oxo-1-phenylpropan-2-one.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the benzoate group under basic conditions.
Major Products Formed
Oxidation: Benzoic acid and 1-oxo-1-phenylpropan-2-one.
Reduction: 1-oxo-1-phenylpropan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Oxo-1-phenylpropan-2-yl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-oxo-1-phenylpropan-2-yl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and 1-oxo-1-phenylpropan-2-ol, which can then participate in various biochemical pathways. The compound may also act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Benzonatate: A compound with a similar ester structure but different functional groups and applications.
Uniqueness
1-Oxo-1-phenylpropan-2-yl benzoate is unique due to its specific ester linkage and the presence of both a phenylpropanone and a benzoate group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
1030-23-5 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) benzoate |
InChI |
InChI=1S/C16H14O3/c1-12(15(17)13-8-4-2-5-9-13)19-16(18)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
NHOXPYKWAHZEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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